molecular formula C17H21NO4 B164999 R,R-Fenoterol CAS No. 130156-24-0

R,R-Fenoterol

Cat. No. B164999
M. Wt: 303.35 g/mol
InChI Key: LSLYOANBFKQKPT-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R,R-Fenoterol is a beta-2 adrenergic receptor agonist that has been widely used in scientific research. It has been studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.

Mechanism Of Action

R,R-Fenoterol exerts its pharmacological effects by selectively binding to and activating beta-2 adrenergic receptors. This results in the relaxation of smooth muscles in the airways and blood vessels, leading to improved lung function and reduced blood pressure.

Biochemical And Physiological Effects

R,R-Fenoterol has been shown to have several biochemical and physiological effects. It increases cyclic adenosine monophosphate (cAMP) levels, which leads to the activation of protein kinase A (PKA). PKA then phosphorylates various proteins, leading to the relaxation of smooth muscles in the airways and blood vessels. R,R-Fenoterol also inhibits the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells and eosinophils.

Advantages And Limitations For Lab Experiments

R,R-Fenoterol has several advantages for lab experiments. It is a selective beta-2 adrenergic receptor agonist, which allows for the specific activation of this receptor. It also has a long duration of action, which allows for sustained effects. However, R,R-Fenoterol has several limitations. It has low water solubility, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which can limit its duration of action.

Future Directions

There are several future directions for the study of R,R-Fenoterol. One area of research is the development of novel formulations of R,R-Fenoterol that improve its solubility and duration of action. Another area of research is the investigation of the potential therapeutic applications of R,R-Fenoterol in other diseases, such as cancer and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of R,R-Fenoterol.

Synthesis Methods

R,R-Fenoterol can be synthesized through a multistep process starting with commercially available starting materials. The synthesis begins with the preparation of 3,4-dihydroxybenzaldehyde, which is then converted into 3,4-dihydroxyphenylacetone. This intermediate is then reacted with (R)-1-phenylethylamine to yield R,R-Fenoterol. The overall yield of this synthesis method is approximately 10%.

Scientific Research Applications

R,R-Fenoterol has been extensively studied for its potential therapeutic applications in various diseases. In asthma and R,R-Fenoterol, R,R-Fenoterol has been shown to improve lung function and reduce airway inflammation. In cardiovascular diseases, R,R-Fenoterol has been studied for its potential to improve heart function and reduce hypertension.

properties

CAS RN

130156-24-0

Product Name

R,R-Fenoterol

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1

InChI Key

LSLYOANBFKQKPT-DIFFPNOSSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O

SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

Other CAS RN

130156-24-0

Origin of Product

United States

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